2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide
Description
2-{[6-(2H-1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide is a sulfanyl acetamide derivative featuring a pyridazine core substituted at position 6 with a benzodioxole moiety. The sulfanyl group at position 3 connects to an acetamide side chain, which is further substituted with a 2-chlorophenyl group. Structural elucidation of such compounds typically employs X-ray crystallography and refinement tools like SHELXL, which are standard in small-molecule crystallography .
Properties
IUPAC Name |
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3S/c20-13-3-1-2-4-15(13)21-18(24)10-27-19-8-6-14(22-23-19)12-5-7-16-17(9-12)26-11-25-16/h1-9H,10-11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOGNJPRQJZWKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Moiety: Starting with catechol, the benzodioxole ring is formed through a condensation reaction with formaldehyde.
Synthesis of the Pyridazine Ring: The pyridazine ring is synthesized via a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Thioether Formation: The benzodioxole and pyridazine intermediates are coupled using a thiol reagent under basic conditions to form the thioether linkage.
Acetamide Formation: The final step involves the acylation of the thioether intermediate with 2-chlorophenylacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) on the pyridazine ring can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential anticancer properties due to its ability to interact with cellular targets involved in cancer progression.
Biological Studies: The compound is used in studies investigating enzyme inhibition and receptor binding.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cell signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and angiogenesis, making it a candidate for anticancer research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The closest structural analog identified is G856-6498 (2-{[6-(2H-1,3-Benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide), which shares the benzodioxole and sulfanyl acetamide backbone but differs in two critical regions:
Core Heterocycle : The target compound uses a pyridazine ring, whereas G856-6498 incorporates a [1,2,4]triazolo[4,3-b]pyridazine core. The triazolo modification introduces two additional nitrogen atoms, enhancing hydrogen-bonding capacity and polarity.
Substituent on Acetamide : The target compound’s 2-chlorophenyl group contrasts with G856-6498’s 2-methoxyphenyl substituent. Chlorine (electron-withdrawing) and methoxy (electron-donating) groups confer distinct electronic and steric effects, influencing receptor binding and lipophilicity .
Molecular and Physicochemical Properties
| Parameter | Target Compound | G856-6498 (Analog) |
|---|---|---|
| IUPAC Name | 2-{[6-(2H-1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide | 2-{[6-(2H-1,3-Benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide |
| Molecular Formula | C₁₉H₁₅ClN₃O₃S | C₂₁H₁₇N₅O₄S |
| Molecular Weight | 400.86 g/mol | 435.45 g/mol |
| Core Heterocycle | Pyridazine | [1,2,4]Triazolo[4,3-b]pyridazine |
| Substituent | 2-Chlorophenyl | 2-Methoxyphenyl |
| Hydrogen Bond Acceptors | 6 (N, O) | 9 (N, O) |
| Hydrogen Bond Donors | 1 (NH) | 1 (NH) |
| Lipophilicity (Predicted logP) | ~3.2 (chlorophenyl enhances lipophilicity) | ~2.8 (methoxyphenyl reduces lipophilicity) |
Implications of Structural Variations
- Triazolo vs. Pyridazine-based compounds, however, may exhibit greater metabolic stability due to reduced susceptibility to oxidative metabolism .
- Chlorine vs. Methoxy Substituents : The 2-chlorophenyl group in the target compound increases electron density at the aromatic ring, favoring interactions with hydrophobic pockets. In contrast, the methoxy group in G856-6498 may engage in hydrogen bonding or π-stacking interactions, altering selectivity profiles .
Research Findings and Limitations
Computational modeling and crystallographic studies using tools like SHELXL could further elucidate binding modes and structure-activity relationships (SAR). However, the absence of published biological data for the target compound restricts a functional comparison.
Biological Activity
The compound 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide , with the CAS number 872695-71-1 , is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its biological activity, including antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C19H13ClN2O3S
- Molecular Weight : 368.3815 g/mol
- SMILES : Fc1ccc(cc1)C(=O)CSc1ccc(nn1)c1ccc2c(c1)OCO2
Biological Activity Overview
Recent studies have indicated that compounds within the class of pyridazine derivatives, particularly those containing benzodioxole moieties, exhibit a range of biological activities including:
- Antimicrobial Effects : Various derivatives have shown selective antibacterial activity against Gram-positive bacteria.
- Antitumor Potential : Certain structural modifications have been associated with enhanced cytotoxicity against cancer cell lines.
Antimicrobial Activity
The compound's antimicrobial efficacy was evaluated against model bacterial strains such as Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). The minimal inhibitory concentrations (MICs) were determined to assess the potency of the compound.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | Bacillus subtilis | 15.62 |
| This compound | Escherichia coli | 31.25 |
These results suggest that the compound exhibits selective antibacterial activity, particularly against Gram-positive strains.
The proposed mechanism of action for this compound involves its interaction with specific molecular targets within microbial cells. The benzodioxole moiety may enhance binding affinity to bacterial enzymes or receptors, while the chlorophenyl group could play a significant role in modulating biological activity.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-donating groups significantly enhances the biological activity of derivatives. For instance:
- Compounds with methoxy or dimethylamino substituents demonstrated increased antibacterial potency.
Notable Findings
A comparative analysis of various derivatives revealed that:
- The substitution pattern on the benzodioxole ring influences both the potency and selectivity of the compounds.
Case Studies and Research Findings
Several studies have highlighted the biological potential of similar compounds:
- Antitumor Activity : In vitro studies demonstrated that certain pyridazine derivatives showed significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating their potential as therapeutic agents in oncology.
- Synergistic Effects : Some derivatives exhibited synergistic effects when combined with established chemotherapeutics like doxorubicin, enhancing efficacy while potentially reducing side effects.
- In Vivo Studies : Animal models have been used to evaluate the pharmacokinetics and therapeutic efficacy of these compounds, showing promising results in reducing tumor size and inhibiting metastasis.
Q & A
Q. What are the recommended synthetic routes for preparing 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyridazine core via cyclization of substituted hydrazines with diketones or via Suzuki-Miyaura coupling for aryl group introduction .
- Step 2 : Sulfanyl group introduction through nucleophilic substitution using thiourea or thiols under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3 : Acetamide coupling via EDCI/HOBt-mediated condensation between the sulfanyl intermediate and 2-chlorophenylamine .
- Optimization : Reaction temperature (60–80°C) and solvent polarity (DMF or DMSO) are critical for yield improvement. Monitor completion via TLC or HPLC .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify aromatic protons (6.5–8.5 ppm for benzodioxole and pyridazine) and acetamide carbonyl (δ ~168 ppm) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ matching C₁₉H₁₅ClN₃O₃S₂ (exact mass: 464.02 g/mol) .
Q. What are the preliminary biological screening protocols for this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or cyclooxygenase using fluorescence-based assays. IC₅₀ values are determined via dose-response curves .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with cisplatin as a positive control .
- Solubility Assessment : Measure in PBS (pH 7.4) and DMSO to guide in vitro dosing. Low aqueous solubility may require formulation with cyclodextrins .
Advanced Research Questions
Q. How can researchers optimize the sulfanyl group’s reactivity to enhance target binding?
- Methodological Answer :
- Derivatization : Replace the sulfanyl group with sulfonyl or sulfonamide moieties to modulate electron density and hydrogen-bonding capacity .
- Computational Modeling : Perform DFT calculations to predict charge distribution and docking studies (e.g., AutoDock Vina) to assess interactions with active sites (e.g., COX-2) .
- Structure-Activity Relationship (SAR) : Synthesize analogs with substituents (e.g., -OCH₃, -NO₂) on the benzodioxole ring to evaluate potency shifts .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., ATCC-validated), passage numbers, and incubation times .
- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) that may reduce in vivo efficacy .
- Orthogonal Validation : Confirm results with alternate methods (e.g., Western blot for protein expression alongside enzymatic assays) .
Q. What strategies mitigate instability of the benzodioxole moiety under acidic conditions?
- Methodological Answer :
- Protective Group Chemistry : Temporarily mask the benzodioxole oxygen with acetyl groups during synthesis .
- pH Buffering : Use phosphate buffers (pH 6.5–7.5) in formulations to prevent ring-opening reactions .
- Solid-State Stability : Conduct accelerated stability studies (40°C/75% RH) with XRD to monitor crystallinity changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
